molecular formula C11H12ClNO2 B1491031 2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one CAS No. 2091592-77-5

2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one

Cat. No.: B1491031
CAS No.: 2091592-77-5
M. Wt: 225.67 g/mol
InChI Key: YGGZWFWLTAFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-10-4-2-3-9-8(10)5-6-13(9)11(14)7-12/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZWFWLTAFEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By forming covalent bonds with these proteins, it can alter their function and potentially influence various biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the stability of the compound and its ability to form covalent bonds with its target proteins. .

Biochemical Analysis

Cellular Effects

This compound has been shown to influence various cellular processes. Its interaction with cysteine residues in proteins can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. By forming covalent bonds with target proteins, the compound can modulate their activity, leading to downstream effects on cellular function. For example, the compound’s ability to degrade nuclear proteins by engaging specific E3 ligases has been demonstrated in chemoproteomic studies. These effects highlight the compound’s potential as a tool for studying cellular processes and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure, and it may undergo degradation under certain conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and protein activity. These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.